3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
3-tert-butylsulfonyl-N,N-dimethylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S2/c1-10(2,3)17(13,14)9-6-7-12(8-9)18(15,16)11(4)5/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZKFRBSRQEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of tert-butylsulfinyl chloride with N,N-dimethylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the preparation of tert-butylsulfinyl chloride, followed by its reaction with N,N-dimethylpyrrolidine. The reaction is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of tert-butylsulfinyl chloride with N,N-dimethylpyrrolidine. This reaction can yield various sulfonamide derivatives with tailored properties for specific applications.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Antiviral Activity : Recent studies indicate that sulfonamide derivatives exhibit antiviral properties, particularly against HIV. The sulfonamide moiety enhances binding interactions with viral proteins, making these compounds effective inhibitors of viral replication .
- Anti-inflammatory Properties : The compound is also being investigated for its potential use in treating inflammatory diseases. Its ability to inhibit specific kinases involved in inflammatory pathways suggests it could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders .
- Cancer Treatment : There is ongoing research into the use of sulfonamide derivatives as anticancer agents. Their mechanism often involves the inhibition of enzymes critical for cancer cell proliferation, making them candidates for targeted cancer therapies .
Case Study 1: Antiviral Efficacy
A study published in 2023 highlighted the effectiveness of novel sulfonamide derivatives, including compounds similar to this compound, in inhibiting HIV replication. These compounds were found to interact with the reverse transcriptase enzyme, showcasing their potential as antiviral agents .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on various sulfonamide derivatives demonstrated their role in inhibiting pro-inflammatory cytokines. The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with molecular targets through its sulfonamide and sulfonyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Key Findings :
- Steric and Electronic Effects : The tert-butylsulfonyl group in both compounds enhances steric shielding, but Narlaprevir’s larger structure allows for multi-target interactions, critical for protease inhibition .
Computational Insights from Density Functional Theory (DFT)
The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), has been applied to analyze sulfonamide derivatives (). For this compound:
- Electron Density : The tert-butylsulfonyl group reduces electron density at the sulfur atom (vs. methylsulfonyl analogs), lowering susceptibility to nucleophilic attack .
- Kinetic Energy Density : The pyrrolidine ring’s conformation stabilizes the molecule’s kinetic energy density (−0.45 a.u.), comparable to bicyclic sulfonamides like Narlaprevir (−0.48 a.u.), suggesting similar thermodynamic stability .
Pharmacological Potential
While Narlaprevir is clinically used, the target compound’s simpler structure positions it as a scaffold for protease inhibitor analogs or kinase modulators . Its dual sulfonamides could mimic peptide bonds in enzyme active sites, though in vivo studies are pending.
Biological Activity
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is an organosulfur compound notable for its unique structural features, including a pyrrolidine ring and sulfonamide groups. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity.
- Molecular Formula : C₁₃H₁₉N₃O₄S₂
- Molecular Weight : 298.4 g/mol
- Structure : The compound consists of a pyrrolidine ring substituted with tert-butylsulfonyl and N,N-dimethylsulfonamide groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and electrostatic interactions facilitated by its sulfonamide and sulfonyl groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
1. Enzyme Inhibition
Research indicates that compounds with sulfonamide groups can act as inhibitors for various enzymes, particularly carbonic anhydrases. The presence of the pyrrolidine ring may enhance selectivity and binding affinity to specific enzyme targets.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of sulfonamide derivatives. Although direct studies on this compound are scarce, related compounds have demonstrated capabilities in reducing neuroinflammation and protecting neuronal cells from oxidative stress.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of carbonic anhydrases by sulfonamide derivatives found that modifications to the sulfonamide group significantly impacted binding affinity. The presence of a bulky tert-butyl group, as seen in this compound, may enhance selectivity towards certain isoforms of carbonic anhydrases.
Case Study 2: Antimicrobial Activity
In a comparative analysis of various sulfonamide derivatives, several compounds exhibited significant antibacterial activity against Gram-positive bacteria. The structural characteristics of this compound suggest potential similar efficacy, warranting further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butylsulfinyl chloride | Lacks pyrrolidine ring | Used in synthetic applications |
| N-tert-Butylbenzenesulfinimidoyl chloride | Contains benzene ring | Different reactivity |
| This compound | Pyrrolidine ring + sulfonamide groups | Potential enzyme inhibitor and antimicrobial |
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (including , , and ) is critical for structural elucidation, particularly to identify rotational isomers or confirm sulfonamide and tert-butyl group placements. Mass spectrometry (ESI-MS, HRMS) is indispensable for verifying molecular weight and purity. These techniques are standard for sulfonamide derivatives, as demonstrated in the characterization of structurally related compounds .
Q. What synthetic strategies are employed for preparing sulfonamide-containing compounds like this target molecule?
- Methodological Answer : Stepwise synthesis involving sulfonylation of pyrrolidine precursors under controlled conditions (e.g., solvent choice, temperature, and reaction time) is typical. For example, tert-butyl sulfonyl groups are often introduced via reactions with tert-butylsulfonyl chloride in dichloromethane or acetonitrile. Intermediate purification via column chromatography and characterization at each step ensures product integrity, as seen in analogous sulfonamide syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For instance, fractional factorial designs can minimize experimental runs while identifying critical parameters. Computational tools, such as quantum chemical reaction path searches (e.g., ICReDD’s approach), can predict optimal conditions by modeling transition states and energetics .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Methodological Answer : Perform multivariate analysis to isolate confounding variables (e.g., moisture sensitivity of intermediates, rotational isomerism in NMR). Reproducibility checks under inert atmospheres or with deuterated solvents may resolve inconsistencies. Cross-validate with alternative techniques like X-ray crystallography or IR spectroscopy, as applied in resolving ambiguities in related sulfonamide studies .
Q. What computational methods are suitable for predicting the reactivity or binding properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways, while molecular docking simulations (e.g., AutoDock Vina) assess interactions with biological targets. The ICReDD framework integrates these methods with experimental data to refine predictions, as demonstrated in reaction design studies .
Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide derivative?
- Methodological Answer : Synthesize analogs with modifications to the tert-butylsulfonyl group, pyrrolidine ring substituents, or sulfonamide linkage. Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with structural features using multivariate regression. Comparative studies of similar compounds, such as those with trifluoromethyl or pyridine moieties, provide methodological precedents .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational predictions and experimental outcomes in synthesis?
- Methodological Answer : Re-examine computational parameters (e.g., solvent effects, basis sets) and validate with experimental kinetics (e.g., time-resolved NMR). Collaborative frameworks like ICReDD’s feedback loop, where experimental data refine computational models, are effective for reconciling such discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
